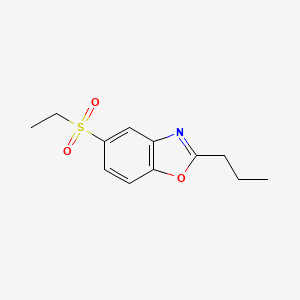

Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

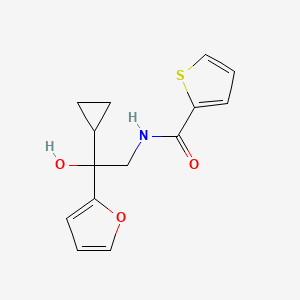

Benzoxazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . The synthesis involves the use of cyclic amine containing benzoxazole and benzoxazolone derivatives . The 2-cyclic amine-1,3-benzoxazoles, 5-chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one, and 3-[3-(cyclic amino)propyl]-1,3-benzoxazol-2(3H)-ones were synthesized .Molecular Structure Analysis

The molecular structure of Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone is based on the benzoxazole scaffold. The substitution at the second position in the benzoxazole skeleton is influential for the biological activity of the molecule .Aplicaciones Científicas De Investigación

Synthesis Techniques and Catalytic Applications

Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone, a benzoxazole derivative, has been explored for its potential in various synthesis techniques and catalytic applications. A study highlighted the efficient synthesis of various benzoxazole derivatives using poly (ethylene glycol)-bound sulfonic acid as a catalyst, underscoring the reagent's economic and reusable nature with low catalytic loading (Chikhale et al., 2017).

Analytical Derivatization in Chromatography

In the field of analytical chemistry, specifically in chromatography, sulfonate reagents related to benzoxazole sulfone derivatives have been synthesized for analytical derivatization. These reagents consist of a fluorophore for sensitive detection post-tagging to an analyte and a tertiary amino function that can be removed post-derivatization by acid treatment (Wu et al., 1997).

Applications in Organic Synthesis

Benzoxazole sulfone derivatives have shown potential in organic synthesis. For instance, the synthesis of various sulfone derivatives, including those with benzoxazole moieties, has been achieved. These derivatives have been evaluated for their biological activities, such as antimicrobial properties, highlighting their relevance in the development of new pharmaceutical agents (Irshad et al., 2016).

Development of Fluorescent Molecular Probes

In the domain of molecular biology, benzoxazole derivatives have been developed as new fluorescent solvatochromic dyes. These compounds exhibit a “push-pull” electron transfer system, resulting in strong solvent-dependent fluorescence. Their properties, such as high fluorescence quantum yields and large Stokes shifts, make them suitable for developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Novel Membrane Materials for Fuel Cells

Benzoxazole sulfone derivatives have also found applications in the field of material science. A novel sulfonic acid-containing benzoxazine monomer was synthesized and used to create a membrane with high proton conductivity and low methanol permeability, making it suitable for use in direct methanol fuel cells (Yao et al., 2014).

Direcciones Futuras

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . Due to their wide spectrum of pharmacological activities, there is a global necessity to develop new age chemotherapeutics to battle different forms of diseases .

Propiedades

IUPAC Name |

5-ethylsulfonyl-2-propyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-3-5-12-13-10-8-9(17(14,15)4-2)6-7-11(10)16-12/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAROPDRFGFWKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3S,4S,7S)-3-bromo-1,7-dimethyl-7-(((4-methylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2592027.png)

![2-[(6-chloropyridin-2-yl)formamido]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2592028.png)

![N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2592033.png)

![6-Azaspiro[3.5]nonan-9-ol](/img/structure/B2592034.png)

![N-benzyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2592037.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2592042.png)

![3-methyl-7-[(2-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2592045.png)

![(E)-2-(2-Bromophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2592049.png)